(1,4-Difluorocyclohexyl)methanamine
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Overview
Description
(1,4-Difluorocyclohexyl)methanamine: is an organic compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . It is a colorless liquid that is stable under normal conditions and can be stored and used at room temperature . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,4-Difluorocyclohexyl)methanamine can be synthesized through several organic synthesis methods. One common approach involves the reaction of cyclohexyl lithium with 2,2,2-trifluoroacetamide, followed by reduction to yield the target compound . Another method includes the difluorocyclopropanation of alkenes with an exocyclic double bond in the presence of a CF3SiMe3-NaI system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1,4-Difluorocyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
(1,4-Difluorocyclohexyl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1,4-Difluorocyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
- Cyclohexanemethanamine, 4,4-difluoro-
- (4,4-Difluorocyclohexyl)methylamine
- 1-(Aminomethyl)-4,4-difluorocyclohexane
Comparison: (1,4-Difluorocyclohexyl)methanamine is unique due to its specific substitution pattern and the presence of two fluorine atoms on the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C7H13F2N |
---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
(1,4-difluorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H13F2N/c8-6-1-3-7(9,5-10)4-2-6/h6H,1-5,10H2 |
InChI Key |
BJNZFKBFTYNFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)(CN)F |
Origin of Product |
United States |
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